molecular formula C10H12N2O5 B14735445 Ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 6972-37-8

Ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B14735445
CAS No.: 6972-37-8
M. Wt: 240.21 g/mol
InChI Key: CSKMQCJKNCPERC-UHFFFAOYSA-N
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Description

Ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylate with nitric acid to introduce the nitro group at the 5-position. The reaction is carried out under controlled conditions to ensure the selective nitration of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale nitration processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, as it can undergo redox reactions that modulate the activity of target proteins. The compound’s ability to form hydrogen bonds and interact with hydrophobic pockets in proteins contributes to its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate: Similar structure but with a hydroxy group instead of a nitro group.

    Ethyl 4-methyl-6-oxo-2-phenyl-5,6-dihydropyridine-3-carboxylate: Contains a phenyl group instead of a nitro group.

Uniqueness

Ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4,6-dimethyl-5-nitro-2-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-4-17-10(14)7-5(2)8(12(15)16)6(3)11-9(7)13/h4H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKMQCJKNCPERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(NC1=O)C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289571
Record name ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-37-8
Record name NSC61977
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61977
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4,6-dimethyl-5-nitro-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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